molecular formula C21H25NO7 B11509172 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid

3-(4-Ethoxy-3-methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid

Cat. No.: B11509172
M. Wt: 403.4 g/mol
InChI Key: WYQYGJLBUHGMRV-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. These compounds are characterized by the presence of a phenyl group attached to a propanoic acid moiety. The compound’s structure includes various functional groups such as ethoxy, methoxy, and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Phenylpropanoic Acid Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Ethoxy and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and methanol.

    Formation of the Amide Bond: The amide bond can be formed by reacting the carboxylic acid with an amine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3-methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid
  • 3-(4-Ethoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid
  • 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(2-ethoxyphenoxy)acetyl]amino}propanoic acid

Uniqueness

The uniqueness of 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H25NO7

Molecular Weight

403.4 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid

InChI

InChI=1S/C21H25NO7/c1-4-28-18-10-9-14(11-19(18)27-3)15(12-21(24)25)22-20(23)13-29-17-8-6-5-7-16(17)26-2/h5-11,15H,4,12-13H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

WYQYGJLBUHGMRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2OC)OC

Origin of Product

United States

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